

Comprehensive Spectroscopic Characterization: 2-Amino-3,5-dichloroisonicotinitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dichloroisonicotinitrile

Cat. No.: B8799989

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Introduction & Structural Context

2-Amino-3,5-dichloroisonicotinitrile (

) is a highly functionalized pyridine derivative. Its structural core—a pyridine ring substituted with an amino group, a nitrile, and two chlorine atoms—makes it a critical intermediate in the synthesis of complex kinase inhibitors and agrochemicals.

The presence of the electron-withdrawing nitrile (CN) and chlorine substituents at the 3, 4, and 5 positions creates a unique electronic environment, significantly influencing its spectroscopic signature compared to the non-chlorinated analog, 2-aminoisonicotinitrile.

Compound Identity

Property	Detail
IUPAC Name	2-Amino-3,5-dichloro-4-pyridinecarbonitrile
CAS Number	1260654-33-8 (and related isomers/salts)
Molecular Formula	
Exact Mass	186.97 g/mol ()
Structure	Pyridine ring; - , - , - , - , -

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to its high symmetry and lack of adjacent protons.

H NMR Characterization

The proton NMR spectrum is remarkably simple, characterized by the absence of coupling constants (

values) typically seen in pyridines, as the only aromatic proton is isolated at position 6.

Solvent: DMSO-

or CDCl₃

(Note: Amino protons may broaden or disappear in CDCl₃

depending on concentration and water content; DMSO-

is preferred for clear

observation).

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Interpretation
H-6	8.25 – 8.45	Singlet (s)	1H	The sole aromatic proton. Deshielded by the adjacent ring nitrogen and the inductive effect of the -Cl.
-NH	7.00 – 7.50	Broad Singlet (br s)	2H	Exchangable amino protons. Shift varies significantly with concentration and solvent H-bonding.

Mechanistic Insight: In the non-chlorinated precursor (2-aminoisonicotinonitrile), H-6 appears as a doublet coupled to H-5. The disappearance of this coupling and the downfield shift of the H-6 singlet confirm the substitution of chlorine at the C-5 position.

C NMR Characterization

The carbon spectrum should exhibit 6 distinct signals. The nitrile carbon and the chlorinated carbons appear in characteristic regions.

Carbon Position	Approx.[1][2][3] Shift (, ppm)	Signal Type	Notes
C-2 ()	158.0 – 160.0	Quaternary	Deshielded by direct attachment to the amino group and ring nitrogen.
C-6 ()	148.0 – 150.0	CH	High shift due to alpha-position to ring nitrogen.
C-4 ()	120.0 – 125.0	Quaternary	Shielded relative to C-2/C-6; attached to EWG (CN).
-CN (Nitrile)	114.0 – 116.0	Quaternary	Characteristic nitrile region.
C-3 ()	110.0 – 115.0	Quaternary	Upfield due to steric compression and mesomeric effects, despite Cl electronegativity.
C-5 ()	118.0 – 122.0	Quaternary	Distinct from C-3 due to different ortho/para environments.

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the nitrile group and the primary amine.

Method: ATR-FTIR (Solid state) or KBr pellet.

Functional Group	Wavenumber (, cm)	Intensity	Mode
Primary Amine (-NH)	3450 & 3350	Medium/Strong	Asymmetric & Symmetric stretching. Two distinct bands are diagnostic.
Nitrile (-C≡N)	2220 – 2240	Medium/Sharp	Diagnostic stretch. Unconjugated nitriles are often higher, but conjugation to the pyridine ring lowers this slightly.
Aromatic C=N / C=C	1620 – 1580	Strong	Pyridine ring breathing modes.
Amine Scissoring	~1600	Medium	N-H bending (often overlaps with aromatic ring modes).
C-Cl Stretch	700 – 800	Strong	Characteristic aryl chloride fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the dichloro-substitution pattern via the isotopic abundance of Chlorine (

and

).

Ionization & Molecular Ion

- Technique: ESI (+) or EI (70 eV).

- Molecular Ion (M^+): 187 m/z (based on M^+).

Isotopic Cluster Analysis (Critical for Validation)

Because the molecule contains two chlorine atoms, the molecular ion cluster follows a specific mathematical distribution (M, M+2, M+4):

- M (M^+): 100% Relative Abundance (Base peak)
- M+2 ($M+2^+$): ~65% Relative Abundance
- M+4 ($M+4^+$): ~10% Relative Abundance

Diagnostic Rule: If your MS spectrum shows a 3:1 ratio (M:M+2), you have a monochloro impurity. You must observe the 9:6:1 approximate pattern to confirm the dichloro species.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without line broadening:

- Drying: Dry the solid compound in a vacuum desiccator over P_2O_5 for 4 hours to remove lattice water (which interferes with the signal).
- Solvent: Use DMSO-

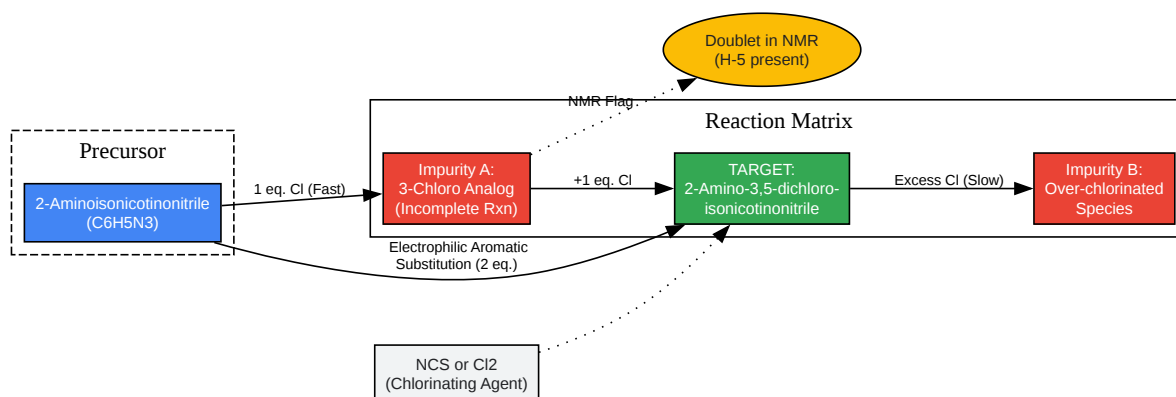
(99.9% D) containing 0.03% TMS as an internal standard.

- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

Protocol B: Synthesis & Impurity Logic

Understanding the synthesis helps identify spectral impurities. The compound is typically synthesized via the chlorination of 2-aminoisonicotinonitrile.

Workflow Diagram: The following diagram illustrates the synthesis logic and potential impurities detectable by spectroscopy.



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Figure 1: Synthetic pathway and impurity logic. Presence of doublets in NMR indicates incomplete chlorination (Impurity A).

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